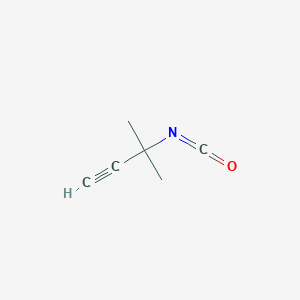

3-Isocyanato-3-methylbut-1-yne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

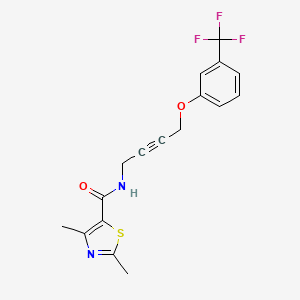

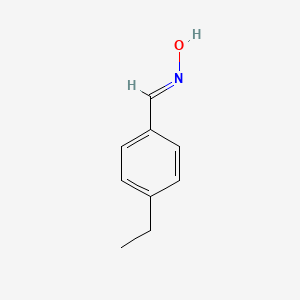

3-Isocyanato-3-methylbut-1-yne is a chemical compound with the molecular formula C₆H₇NO . It has a molecular weight of 109.13 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of 3-Isocyanato-3-methylbut-1-yne could potentially involve the hydrohalogenation of alkynes . This process involves an electrophilic attack by a hydrogen halide on the alkyne, leading to the formation of carbocations. The more stable carbocation is typically the secondary one due to its greater stability . A nucleophilic attack then takes place, resulting in the product .Molecular Structure Analysis

The molecular structure of 3-Isocyanato-3-methylbut-1-yne consists of six carbon atoms, seven hydrogen atoms, and one nitrogen and oxygen atom each . The structure can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving 3-Isocyanato-3-methylbut-1-yne could include hydrohalogenation . In this reaction, a hydrogen halide attacks the pi-bond of the alkyne, leading to the formation of carbocations. A nucleophilic attack then follows, leading to the formation of the product .Applications De Recherche Scientifique

Synthesis of Organic Compounds

3-Isocyanato-3-methylbut-1-yne: is used in the synthesis of various organic compounds due to its reactive isocyanato group. It can act as a building block for pharmaceuticals and agrochemicals, where it can be used to introduce nitrogen-containing functional groups into molecules, which are essential for biological activity .

Material Science

In material science, this compound finds application in the development of polymers and coatings. The isocyanato group can react with alcohols to form urethanes, which are used in the production of polyurethane foams, elastomers, and resins. These materials have a wide range of applications, from insulation and cushioning to adhesives and sealants .

Chromatography

3-Isocyanato-3-methylbut-1-yne: can be utilized in chromatography as a derivatization agent. It can modify the properties of substances to be separated, making them more detectable or improving their separation on the chromatographic column. This is particularly useful in the analysis of complex mixtures in research and quality control .

Mass Spectrometry

This compound is also relevant in mass spectrometry, where it can be used to modify analytes, enhancing their ionization and detection. It can help in the identification and quantification of compounds, especially in proteomics and metabolomics studies, where precise measurement of proteins and metabolites is crucial .

Hydrohalogenation Studies

3-Isocyanato-3-methylbut-1-yne: serves as a model compound in studying hydrohalogenation reactions. Researchers can explore the reaction mechanisms and kinetics of how alkynes react with hydrogen halides, which is fundamental in organic synthesis and can lead to the development of new synthetic methodologies .

Catalysis Research

In catalysis research, 3-Isocyanato-3-methylbut-1-yne can be used to study the effects of catalysts on isocyanate reactions. Understanding how catalysts can influence the reactivity and selectivity of isocyanates can lead to more efficient industrial processes for producing a variety of chemical products .

Mécanisme D'action

The mechanism of action in the reactions involving 3-Isocyanato-3-methylbut-1-yne typically involves an electrophilic attack by a hydrogen halide on the alkyne, leading to the formation of carbocations. The more stable carbocation is typically the secondary one due to its greater stability . A nucleophilic attack then takes place, resulting in the product .

Safety and Hazards

Propriétés

IUPAC Name |

3-isocyanato-3-methylbut-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-4-6(2,3)7-5-8/h1H,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNDYEGREMKGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2853278.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2853279.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853281.png)

![4-methyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2853288.png)